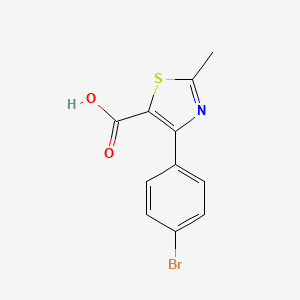

4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

Descripción

4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 4, a methyl group at position 2, and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-6-13-9(10(16-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCYEXCIKYWMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenyl boronic acid reacts with a thiazole derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as sodium hydroxide, used in carboxylation reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

Substituted Thiazoles: Formed through substitution reactions.

Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

Aplicaciones Científicas De Investigación

Overview

4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family, characterized by its unique structural features, including a bromophenyl group, a methyl group, and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 284.13 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical agents. Its derivatives have shown significant biological activities, making it a valuable scaffold for drug discovery targeting conditions such as bacterial infections and cancer. The compound exhibits antimicrobial properties by potentially inhibiting microbial growth through interference with essential biological processes like protein synthesis and cell wall formation.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial efficacy. For instance, studies indicate that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis . This level of activity suggests strong potential for developing new antibiotics.

Materials Science

In addition to its medicinal applications, this compound is utilized in materials science for the synthesis of new materials with specific electronic or optical properties. The incorporation of the thiazole ring can enhance the electronic characteristics of materials, making them suitable for various applications in electronics and photonics.

Biological Studies

The compound is also employed in biological research to investigate its interactions with various biological targets. Studies focusing on its binding affinity to enzymes or receptors can provide insights into its mechanism of action in therapeutic contexts, particularly for antimicrobial and anticancer applications .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid depends on its specific application:

Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with essential biological processes, such as protein synthesis or cell wall formation.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid and related thiazole derivatives:

Structural and Electronic Differences

- Aromatic vs. Aliphatic Substituents : The 4-bromophenyl group in the target compound enhances π-π stacking interactions compared to aliphatic substituents (e.g., methyl or chlorobenzyl), which may improve binding to biological targets .

- Carboxylic Acid Position : The carboxylic acid at position 5 is conserved across analogs, suggesting its critical role in hydrogen bonding or salt bridge formation in biological systems .

Actividad Biológica

4-(4-Bromophenyl)-2-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a bromophenyl group, a methyl group, and a carboxylic acid group, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C11H8BrNO2S

- Molecular Weight : 298.16 g/mol

- CAS Number : 1188051-57-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound may inhibit microbial growth by disrupting essential cellular processes such as protein synthesis and cell wall formation.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival. The presence of the carboxylic acid moiety enhances its solubility and reactivity, potentially increasing its efficacy against cancer cells .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar thiazole compounds displayed comparable activity against various bacterial strains, suggesting a potential for this compound as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, it was reported that thiazole derivatives exhibit IC50 values in the low micromolar range against human cancer cell lines such as A-431 (IC50 = 1.98 ± 1.22 µg/mL) and Jurkat cells (IC50 = 1.61 ± 1.92 µg/mL) . The structure-activity relationship (SAR) analysis indicates that the presence of the bromophenyl group significantly enhances anticancer activity by facilitating hydrophobic interactions with cellular targets.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

- Antiflaviviral Agents : Research has indicated that modifications in the phenyl ring of thiazoles can lead to enhanced antiviral properties. For example, linear hydrophobic tails added to the para position of phenyl rings improved activity against flaviviruses, demonstrating the importance of structural modifications for optimizing biological activity .

- Cytotoxicity Against Cancer Cells : A study focusing on various substituted thiazoles found that certain modifications resulted in significant antiproliferative effects against glioblastoma and melanoma cell lines. The most active compounds were those with electron-donating groups on the phenyl ring .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a table summarizing key characteristics is provided below:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromophenyl, Methyl, Carboxylic Acid | Moderate | Significant |

| 4-(4-Bromophenyl)-thiazol-2-amine | Bromophenyl, Amine | Low | Moderate |

| 4-(4-Bromophenyl)-2-methylthiazole | Bromophenyl, Methyl | Low | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.